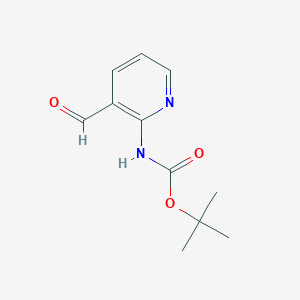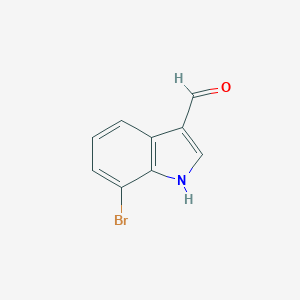
7-bromo-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
7-bromo-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions multicomposantes
Le 7-bromo-1H-indole-3-carbaldehyde, en tant que dérivé du 1H-indole-3-carbaldehyde, joue un rôle important dans les réactions multicomposantes (RMC). Ces réactions constituent une stratégie convergente et durable en une seule étape où plus de deux matières premières se combinent par des liaisons covalentes pour former un seul produit . Les RMC sont généralement très productives, faciles à mettre en œuvre, rapides et rentables .
Synthèse de molécules actives
Le 1H-indole-3-carbaldehyde et ses dérivés, y compris le this compound, sont des précurseurs idéaux pour la synthèse de molécules actives . Ils sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives .
Applications pharmaceutiques
Les dérivés du 1H-indole-3-carbaldehyde sont importants dans la synthèse de composés pharmaceutiquement actifs et d'alcaloïdes indoliques . Ils jouent un rôle essentiel en tant que précurseurs pour la synthèse de divers dérivés hétérocycliques .
Propriétés antifongiques
L'indole-3-carbaldehyde, un composé apparenté, possède des propriétés antifongiques . Il explique en partie la protection contre la chytridiomycose observée chez les espèces d'amphibiens qui portent Janthinobacterium lividum sur leur peau .
Préparation d'antiandrogènes
Le this compound peut être utilisé comme réactif pour la préparation d'antiandrogènes . Les antiandrogènes sont des médicaments qui bloquent les effets des androgènes (hormones mâles), ce qui peut être utile pour traiter des affections comme le cancer de la prostate.
Préparation d'agents antiplaquettaires
Ce composé peut également être utilisé comme réactif pour la préparation d'agents antiplaquettaires
Safety and Hazards
While specific safety and hazard information for 7-bromo-1H-indole-3-carbaldehyde is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Orientations Futures
Mécanisme D'action
Target of Action
7-Bromo-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a crucial precursor for the synthesis of biologically active structures . These compounds are known to interact with multiple receptors, making them valuable for the development of new therapeutic agents .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, leading to various changes at the molecular level. It is known that indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily . This allows them to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of active molecules. In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in the plant’s defense against pathogens .
Result of Action
The result of the action of this compound is the generation of biologically active structures. Indole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions can be affected by the reaction conditions, such as the solvent used and the reaction temperature . .
Propriétés
IUPAC Name |
7-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPMWCBAOQWENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555186 | |
| Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-21-2 | |
| Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115666-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


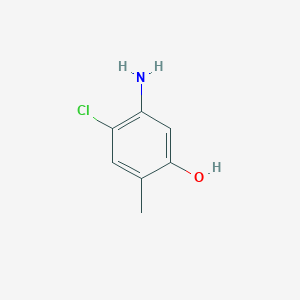
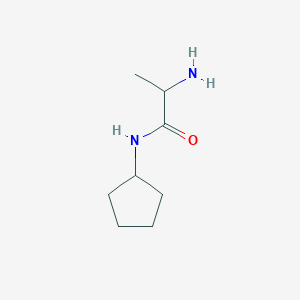
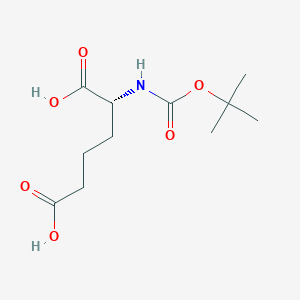
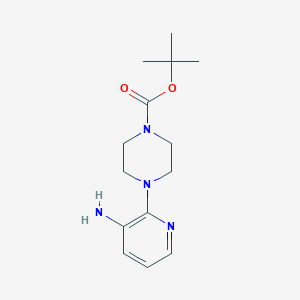

![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)
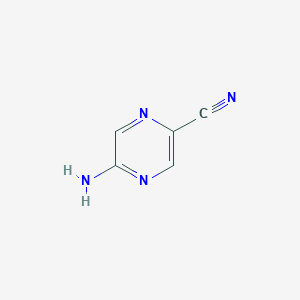


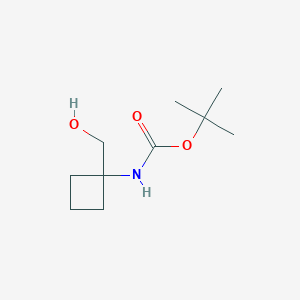
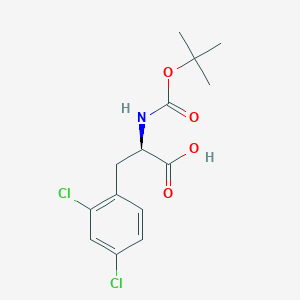
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
